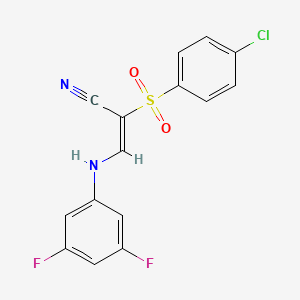
3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, also known as “3-DCP”, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a sulfonyl-containing nitrile with a difluorophenyl group and a chlorophenyl group. This compound has been found to possess several interesting properties, such as its ability to interact with enzymes, proteins, and other biological molecules.
Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicity
Polyfluoroalkyl chemicals, which may include compounds like 3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, are known for their wide usage in industrial and commercial applications due to their unique properties. However, their environmental fate is a concern due to their potential degradation into perfluoroalkyl acids (PFAAs), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are highly persistent and toxic. These substances can undergo microbial degradation leading to the formation of PFCAs and PFSAs, which are subject to regulations due to their toxic profiles (Liu & Avendaño, 2013).
Bioaccumulation Concerns
Research on perfluorinated acids including PFCAs and perfluorinated sulfonates (PFASs) indicates concerns about bioaccumulation potential. The bioaccumulation and biomagnification in aquatic ecosystems of these compounds are related to the length of the fluorinated carbon chain. Despite their environmental persistence, certain PFCAs with shorter chains are not considered bioaccumulative according to regulatory criteria, suggesting a complex relationship between chemical structure and environmental behavior (Conder et al., 2008).
Alternative PFAS Compounds
The quest for alternatives to PFAS compounds, which might include compounds similar to 3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, has been highlighted due to the adverse effects of legacy PFAS substances. Emerging alternatives such as hexafluoropropylene oxide dimer acid (HFPO-DA) and other novel fluorinated compounds are being studied for their environmental distribution and potential toxicities. These new substances show comparable or even more serious potential toxicity, indicating the need for further toxicological studies before widespread use (Wang et al., 2019).
Sulfonamides Research
Sulfonamides, which are related to the sulfonyl group present in 3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, have been the subject of significant research for their pharmacological applications. They are present in many clinically used drugs and have recently been involved in new drug launches, showing the versatility and potential of compounds with sulfonamide groups in therapeutic applications (Carta et al., 2012).
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-difluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O2S/c16-10-1-3-14(4-2-10)23(21,22)15(8-19)9-20-13-6-11(17)5-12(18)7-13/h1-7,9,20H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKKDGVQFDPXQT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=CC(=CC(=C2)F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)F)F)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

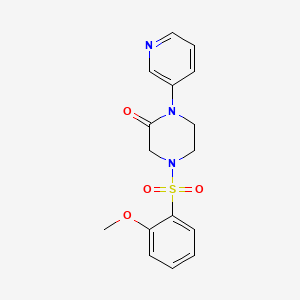


![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726609.png)
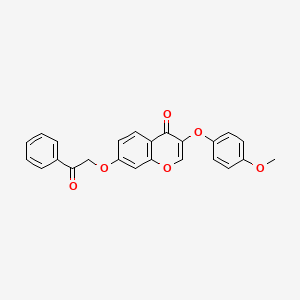
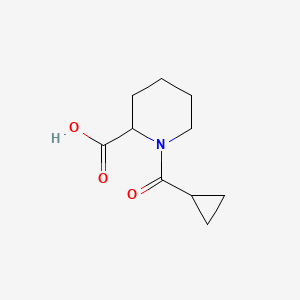
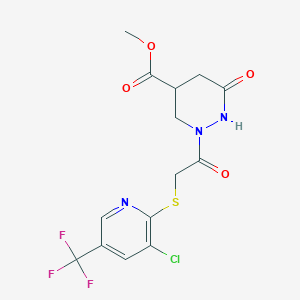
![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)
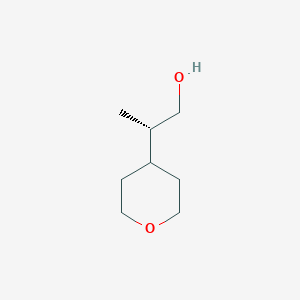

![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)
![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)
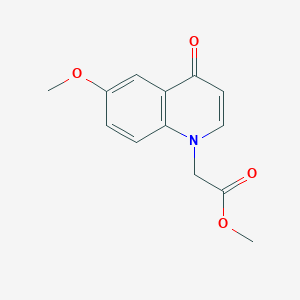
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)